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molecular formula C8H15O6P B8596121 4-(Phosphonooxy)butyl 2-methylprop-2-enoate CAS No. 40074-59-7

4-(Phosphonooxy)butyl 2-methylprop-2-enoate

Cat. No. B8596121
M. Wt: 238.17 g/mol
InChI Key: GMCNAQYARMUGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458868B1

Procedure details

The same procedures as in Example 4-1 were carried out except for using 4-methacryloyloxybutan-1-ol (47.4 g, 0.30 mole) as a starting material (ester compound) for First Dropping Step of Amine of item (2) of Example 4-1, and the reactions were carried out with the same molar ratios and procedures on and after item (2) of Example 4-1, to give 4-methacryloyloxybutyl dihydrogenphosphate (Compound 1e). The light transmittance and the electric conductivity of the resulting phosphate monomer, and the number of days for gelation of the dental adhesive were evaluated in the same manner as in Example 4-1. The results are summarized in Table 11.
Quantity
47.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11])(=[O:5])[C:2]([CH3:4])=[CH2:3].[P:12](OCCCCCCOC(=O)C(C)=C)([OH:15])([OH:14])=[O:13]>>[P:12]([O:11][CH2:10][CH2:9][CH2:8][CH2:7][O:6][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])([OH:15])([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
47.4 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCO
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)OCCCCCCOC(C(=C)C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)OCCCCCCOC(C(=C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)OCCCCOC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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